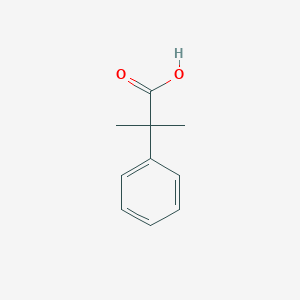

2-methyl-2-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEROYLAYAVZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231907 | |

| Record name | 2-Phenylisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-55-1 | |

| Record name | 2-Methyl-2-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR8HUH2GYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-phenylpropanoic Acid: Discovery, History, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenylpropanoic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of medicinal chemistry and organic synthesis. While its direct biological activities are not extensively documented, its role as a crucial intermediate in the synthesis of a variety of pharmaceuticals, most notably second-generation antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs), is well-established. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal role as a precursor to potent biologically active molecules.

Discovery and History

The precise moment of discovery and the identity of the first person to synthesize this compound are not definitively recorded in readily available literature. However, chemical literature suggests its emergence in the early 20th century during a period of intense investigation into substituted fatty acids and their derivatives.[1] The development of foundational reactions in organic chemistry, such as the Friedel-Crafts and Grignard reactions, likely provided the initial pathways to its synthesis.[1]

Early synthetic explorations into aromatic compounds and carboxylic acid precursors would have logically led to the creation of this molecule.[1] One of the plausible early synthetic routes involves the reaction of phenylacetonitrile (B145931) with a methylmagnesium halide (a Grignard reagent), followed by hydrolysis to yield the carboxylic acid. Another potential early method is the Friedel-Crafts acylation or alkylation of an aromatic substrate.

The significance of this compound grew substantially with the discovery and development of pharmaceuticals that incorporated its core structure. Its utility as a key building block in the industrial-scale production of drugs has cemented its importance in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 826-55-1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 79-82 °C |

| Boiling Point | 270.5 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| pKa | 4.39 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.[1] |

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The following protocols detail two common approaches: a modern industrial method involving the methylation of phenylacetonitrile and a classic laboratory-scale Grignard reaction.

Synthesis via Methylation of Phenylacetonitrile

This method is often employed for larger-scale synthesis due to its efficiency and the availability of starting materials.

Experimental Workflow:

Methodology:

-

Methylation: In a high-pressure autoclave, phenylacetonitrile is reacted with an excess of dimethyl carbonate in the presence of a base, typically potassium carbonate. The reaction is heated to a high temperature (e.g., 180-200°C) for several hours. The progress of the reaction is monitored by gas chromatography to ensure the formation of 2-methyl-2-phenylpropionitrile.

-

Hydrolysis: The resulting 2-methyl-2-phenylpropionitrile is then hydrolyzed. This is typically achieved by refluxing with a strong aqueous base, such as sodium hydroxide. The nitrile group is converted to a carboxylate salt.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Synthesis via Grignard Reaction

This classic method is suitable for laboratory-scale synthesis and demonstrates a fundamental carbon-carbon bond-forming reaction.

Experimental Workflow:

Methodology:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of α-bromotoluene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, phenylmethylmagnesium bromide.

-

Methylation: The freshly prepared Grignard reagent is then reacted with a methylating agent, such as methyl iodide, to form 1-phenylethylmagnesium bromide.

-

Carboxylation: The resulting Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid carbon dioxide) with vigorous stirring. The Grignard reagent adds to the carbon dioxide to form a magnesium carboxylate salt.

-

Work-up and Purification: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid). This protonates the carboxylate and dissolves the magnesium salts. The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization or distillation.

Role in Drug Development and Signaling Pathways

While this compound itself is not known to possess significant direct biological activity, its true value lies in its role as a molecular scaffold for the synthesis of potent and selective drugs. Its derivatives are known to interact with specific biological targets, leading to therapeutic effects.

Precursor to H₁ Antihistamines

Derivatives of this compound are key components of several second-generation H₁ antihistamines, such as bilastine (B1667067). These drugs are selective antagonists of the histamine (B1213489) H₁ receptor, which plays a central role in allergic reactions.

By blocking the action of histamine at the H₁ receptor, these drugs effectively alleviate the symptoms of allergic rhinitis and urticaria. The this compound moiety is crucial for the overall shape and electronic properties of the drug molecule, enabling it to bind effectively and selectively to the target receptor.

Structural Motif in COX Inhibitors

The broader class of 2-phenylpropionic acids, known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). While this compound itself is not a prominent NSAID, its structural framework is present in many of these drugs. These compounds exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By inhibiting these enzymes, profens reduce the production of prostaglandins, thereby mitigating inflammatory processes. The carboxylic acid group and the α-methyl group of the 2-phenylpropionic acid structure are critical for the binding of these drugs to the active site of the COX enzymes.

Conclusion

This compound is a compound of significant industrial and academic interest. While its own biological profile is not a primary area of research, its historical development is intertwined with the advancement of organic synthesis. Its true value is realized in its application as a versatile and indispensable building block for the creation of complex and life-saving pharmaceuticals. The detailed understanding of its synthesis and chemical properties is, therefore, of paramount importance for researchers and professionals in the field of drug discovery and development. Future research may yet uncover novel applications for this foundational molecule, but its legacy as a cornerstone of modern medicinal chemistry is already firmly established.

References

physical and chemical properties of 2-methyl-2-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanoic acid, also known as α,α-dimethylphenylacetic acid, is a carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of second-generation antihistamines such as fexofenadine (B15129) and bilastine (B1667067).[1][2] Its chemical structure, featuring a quaternary α-carbon, imparts specific properties that are leveraged in multi-step organic syntheses. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in pharmaceutical manufacturing.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Phenylisobutyric acid, α,α-Dimethylphenylacetic acid | [3][4] |

| CAS Number | 826-55-1 | [5] |

| Molecular Formula | C₁₀H₁₂O₂ | [6] |

| Molecular Weight | 164.20 g/mol | [6][7] |

| Appearance | White to yellowish crystalline solid | [8][9] |

| Melting Point | 77-82 °C | [5][8][9] |

| Boiling Point | 270.5 ± 9.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Insoluble in water.[8][10] Soluble in organic solvents like ethanol, toluene, and diethyl ether. | [11] |

| Flash Point | 167.7 ± 13.9 °C | [5] |

Table 2: Spectroscopic and Chemical Data

| Property | Data | Source(s) |

| ¹H NMR (DMSO-d₆, 300MHz) | δ 12.31 (s, 1H), 7.33-7.34 (m, 4H), 7.22-7.27 (m, 1H), 1.47 (s, 6H) | [8] |

| SMILES | CC(C)(C1=CC=CC=C1)C(=O)O | [3] |

| InChI | 1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | [1] |

| pKa | Data not readily available in searched sources. | |

| LogP | 1.6 | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of benzyl (B1604629) cyanide followed by hydrolysis.[6]

Step 1: Methylation of Benzyl Cyanide

-

To a 1000 mL reaction flask, add 50 g of benzyl cyanide, 140 g of potassium hydroxide (B78521), and 250 mL of dimethyl sulfoxide.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add 132 g of dimethyl sulfate (B86663) dropwise, ensuring the temperature is controlled.

-

Continue stirring at room temperature for an additional 2 hours.

-

Monitor the reaction to completion using a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, quench the reaction by pouring the mixture into 1000 mL of ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 300 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2-phenylpropanenitrile (B75176).

Step 2: Alkaline Hydrolysis of 2-Methyl-2-Phenylpropanenitrile

-

To the crude 2-methyl-2-phenylpropanenitrile obtained in the previous step, add a solution of 100 g of sodium hydroxide in 500 mL of water.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction for the disappearance of the nitrile starting material.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the carboxylic acid.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Characterization Protocols

Determination of Melting Point:

-

A small, dry sample of the crystalline product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a steady rate, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

Spectroscopic Analysis (NMR and IR):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer to confirm the proton and carbon framework.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed, typically using a KBr pellet or as a thin film, to identify characteristic functional group vibrations, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

Role in Pharmaceutical Synthesis and Logical Workflow

This compound is not known to be directly involved in biological signaling pathways. Its primary significance in the pharmaceutical field is as a key starting material for the synthesis of more complex molecules with therapeutic activity. A prominent example is its use in the synthesis of bilastine, a non-sedating H1 antihistamine.

The following diagram illustrates the initial steps of a synthetic route to bilastine, highlighting the role of this compound.

Caption: Synthetic pathway from this compound to Bilastine.

This workflow demonstrates the chemical transformations that convert the relatively simple starting material into a complex, biologically active molecule, a process of central importance in drug development.[8]

References

- 1. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]

- 2. 2-Methyl-2-phenylpropionic Acid (Fexofenadine Intermediate) Manufacturers and Suppliers from Surat [kiranchemical.co.in]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]

- 7. WO2014026657A3 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates - Google Patents [patents.google.com]

- 8. WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation method and application of bilastine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2-phenylpropanoic Acid Derivatives

Executive Summary:

This technical guide provides a detailed examination of the mechanism of action associated with the 2-methyl-2-phenylpropanoic acid scaffold. Our comprehensive review of the scientific literature indicates that this compound itself is primarily a chemical intermediate. However, its core structure is a key pharmacophore in several classes of potent and selective therapeutic agents. The predominant mechanisms of action for its derivatives are Histamine (B1213489) H1 Receptor Antagonism and Peroxisome Proliferator-Activated Receptor (PPAR) Agonism . This document will delve into these two core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to provide a thorough resource for research and drug development professionals.

Histamine H1 Receptor Antagonism

Derivatives of this compound are prominent in the development of second-generation antihistamines. These compounds act as inverse agonists at the Histamine H1 receptor, effectively mitigating allergic responses. A prime example of such a derivative is Bilastine (B1667067).

Mechanism of Action: H1 Receptor Inverse Agonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.

This compound derivatives like bilastine bind to the H1 receptor, stabilizing its inactive conformation.[1] This not only blocks the binding of histamine but also reduces the receptor's basal activity, classifying them as inverse agonists.[1] This action prevents the downstream signaling cascade, thereby alleviating allergy symptoms.

Quantitative Data: H1 Receptor Binding Affinity

The binding affinity of these derivatives to the H1 receptor is a critical measure of their potency. The dissociation constant (Ki) is a key parameter, with lower values indicating higher affinity. Bilastine, a notable derivative, demonstrates high affinity and selectivity for the H1 receptor.[2][3]

| Compound | Receptor | Species | Ki (nM) | Reference Compound |

| Bilastine | Histamine H1 | Human | 64 | - |

Table 1: Binding affinity of a this compound derivative to the Histamine H1 receptor. Data sourced from reference[4].

Experimental Protocol: Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human Histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.

Materials:

-

Cell Membranes: HEK293 cells recombinantly expressing the human H1 receptor.

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Non-specific Binding Control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Serial dilutions of the this compound derivative.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

96-well Plates.

-

Cell Harvester and Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-H1 receptor cells in ice-cold lysis buffer and pellet the membranes via ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[5] Resuspend the pellet in assay buffer and determine the protein concentration.[5]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL assay buffer, 25 µL [³H]-mepyramine, and 50 µL cell membrane preparation.

-

Non-specific Binding (NSB): 25 µL of 10 µM mianserin, 25 µL [³H]-mepyramine, and 50 µL cell membrane preparation.[5]

-

Competition Binding: 25 µL of each test compound dilution, 25 µL [³H]-mepyramine, and 50 µL cell membrane preparation.

-

-

Incubation: Incubate the plate for 60-240 minutes at 25°C to reach equilibrium.[5][6]

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: H1 Receptor Signaling Pathway

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The this compound moiety is also a foundational structure for a class of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. These compounds can be designed to selectively target PPAR subtypes (e.g., PPARα) or to act as pan-agonists, activating multiple subtypes (PPARα, PPARγ, and PPARδ).

Mechanism of Action: PPAR Activation

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[7] Upon binding to an agonist, the PPAR undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[7]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle. Its activation leads to decreased triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[7]

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin (B600854) sensitivity.

-

PPARδ (or β): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.

Quantitative Data: PPAR Agonist Potency

The potency of PPAR agonists is typically measured by their half-maximal effective concentration (EC50) in cell-based reporter gene assays. Lower EC50 values indicate greater potency.

| Compound | Target | Species | EC50 (nM) | Class |

| GW590735 | PPARα | Human | 4 | Selective Agonist |

| LY518674 | PPARα | Human | ~24 | Selective Agonist |

| MHY2013 | PPARα, γ, δ | Human | Not specified, but potent | Pan-Agonist |

| Fenofibrate | PPARα | Human | 30,000 | Reference Agonist |

Table 2: In vitro potency of various this compound derivatives as PPAR agonists. Data sourced from references[8][9][10].

Experimental Protocol: PPAR Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to quantify the activation of a specific PPAR subtype by a test compound.

Objective: To determine the EC50 value of a test compound for a human PPAR subtype.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293T, HepG2, or CV-1) that does not endogenously express high levels of PPARs.[8]

-

Expression Plasmid: A plasmid encoding the full-length human PPAR subtype (α, γ, or δ) of interest.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a promoter with multiple PPREs.

-

Transfection Reagent.

-

Cell Culture Medium.

-

Test Compound: Serial dilutions of the this compound derivative.

-

Reference Agonist: A known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).[11][12]

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the host cells in 96-well plates.

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control transfection with an empty expression vector should also be performed.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or the reference agonist.[13] Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for ligand-induced gene expression.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

-

-

Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the luciferase activity (e.g., to total protein content or a co-transfected control like Renilla luciferase).

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Visualization: PPAR Agonist Mechanism of Action

References

- 1. Bilastine: A New Nonsedating Oral H1 Antihistamine for Treatment of Allergic Rhinoconjunctivitis and Urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oncotarget.com [oncotarget.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Methyl-2-phenylpropanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-phenylpropanoic acid, a compound of interest in various fields of chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural characterization of this compound (C₁₀H₁₂O₂) is corroborated by the following spectroscopic data.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.25 - 7.40 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

| 1.60 | Singlet | 6H | Methyl Protons (-CH₃) |

Note: Predicted data based on typical chemical shifts for similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~183 | Carboxylic Carbon (C=O) |

| ~145 | Aromatic C1 (ipso-carbon) |

| ~128.5 | Aromatic C3/C5 (meta-carbons) |

| ~127 | Aromatic C4 (para-carbon) |

| ~126 | Aromatic C2/C6 (ortho-carbons) |

| ~47 | Quaternary Carbon (C(CH₃)₂) |

| ~26 | Methyl Carbons (-CH₃) |

Note: Data compiled from publicly available spectral databases.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Description |

| 2500 - 3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| ~3060, 3030 | C-H stretch (sp²) | Aromatic C-H |

| ~2980, 2940 | C-H stretch (sp³) | Aliphatic C-H |

| ~1700 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl |

| ~1600, 1495, 1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1300, 1230 | C-O stretch & O-H bend | Coupled vibrations |

Note: Data is characteristic for phenyl-substituted carboxylic acids.[1]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Ratio | Proposed Fragment | Notes |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 119 | [M - COOH]⁺ | Loss of the carboxyl group |

| 105 | [C₇H₅O]⁺ | |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ |

Note: Fragmentation pattern obtained from GC-MS analysis.[1] The base peak is often observed at m/z 119.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1. NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 15-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

To ensure complete dissolution, the sample can be gently vortexed.

-

Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

Acquisition Time: 2-4 s

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 s

-

Acquisition Time: 1-2 s

-

2.2. IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is IR-transparent and serves as a matrix.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a clear, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet.

-

Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

2.3. Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation and Derivatization:

-

For GC-MS analysis of carboxylic acids, derivatization is often required to increase volatility. A common method is silylation.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 60-70°C) to form the trimethylsilyl (B98337) (TMS) ester.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Split injection.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 2-Methyl-2-Phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-phenylpropanoic acid (CAS No. 826-55-1), a compound of interest in organic synthesis and as a pharmaceutical intermediate. Due to a lack of extensive, publicly available quantitative solubility data, this document summarizes the existing qualitative and predicted information and presents a detailed, standardized experimental protocol for determining its solubility in various solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its bioavailability, formulation, and efficacy in various applications. For a carboxylic acid like this compound, solubility is governed by the interplay between its polar carboxylic group and its nonpolar phenyl and methyl groups.

Solubility Data for this compound

Currently, precise, experimentally determined quantitative solubility data for this compound across a wide range of solvents is limited in publicly accessible literature. The available information is primarily qualitative or based on computational predictions.

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Solubility Description | Reported Value (if available) | Data Type | Source |

| Water | Insoluble/Sparingly Soluble.[1][2] | 1.35 mg/mL; 1.79 mg/mL | Predicted | [3] |

| Ethanol | Soluble | Not specified | Qualitative | [2] |

| Ether | Soluble | Not specified | Qualitative | [2] |

| Chloroform | Slightly Soluble | Not specified | Qualitative | [4] |

| Methanol | Slightly Soluble | Not specified | Qualitative | [4] |

Note: The predicted values for water solubility suggest some degree of solubility, contrasting with the qualitative descriptions of "insoluble." This highlights the necessity for experimental verification.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[5][6] It is a robust method applicable to a wide range of compounds and solvents.[5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for pharmaceutical applications is 25°C or 37°C.[6]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 48 hours.[5][8] The agitation speed should be consistent (e.g., 100-150 rpm).[5]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., measure absorbance at the λmax with a UV-Vis spectrophotometer or determine the concentration via HPLC).

-

-

Calculation:

-

Construct a calibration curve from the data of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

- 1. 2-Methyl-2-phenylpropionic acid, CAS No. 826-55-1 - iChemical [ichemical.com]

- 2. CAS 826-55-1: this compound | CymitQuimica [cymitquimica.com]

- 3. 826-55-1|this compound| Ambeed [ambeed.com]

- 4. 2-Phenylisobutyric acid | 826-55-1 [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. scribd.com [scribd.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to Coluracetam (CAS No. 135463-81-9)

Disclaimer: The user-provided CAS number 826-55-1 corresponds to 2-Methyl-2-phenylpropanoic acid. However, the detailed request for information on signaling pathways and drug development strongly suggests an interest in the nootropic agent Coluracetam, whose CAS number is 135463-81-9. This guide will focus on Coluracetam.

Introduction

Coluracetam (formerly MKC-231, BCI-540) is a synthetic nootropic compound of the racetam family, distinguished by its unique mechanism of action.[1][2] It was initially developed by Mitsubishi Tanabe Pharma Corporation for the potential treatment of Alzheimer's disease.[1][2] After failing to meet endpoints in clinical trials for Alzheimer's, it was licensed by BrainCells Inc. for investigation into major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1][3] Coluracetam's primary pharmacological activity centers on the enhancement of the brain's choline (B1196258) uptake system, which is critical for the synthesis of the neurotransmitter acetylcholine (B1216132).[4][5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and potential applications for researchers and drug development professionals.

Chemical and Physical Properties

Coluracetam is a fat-soluble, white crystalline powder.[6][7] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxo-1-pyrrolidinyl)acetamide | [1] |

| CAS Number | 135463-81-9 | [1][7] |

| Molecular Formula | C₁₉H₂₃N₃O₃ | [1][2] |

| Molar Mass | 341.411 g·mol⁻¹ | [1][2] |

| Melting Point | 165-167°C | [8] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Solubility | Soluble in DMSO, ethanol, chloroform, acetone. Limited solubility in water. | [7][8][][10] |

Mechanism of Action: High-Affinity Choline Uptake (HACU) Enhancement

The principal mechanism of Coluracetam is the enhancement of high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][11] By modulating the choline transporter system, Coluracetam increases the velocity of choline transport into neurons.[12] This leads to a greater availability of choline for the enzyme choline acetyltransferase (ChAT), resulting in increased ACh synthesis.[2] This action is particularly significant in cognitively impaired models where cholinergic function is compromised.[1][] Studies in rats treated with cholinergic neurotoxins have shown that Coluracetam can reverse deficits in ACh levels and improve learning.[1][] The procognitive effects may be long-lasting, suggesting it induces a change in the regulation of the choline transporter system.[1]

Beyond its primary cholinergic effect, some research suggests Coluracetam may also modulate AMPA receptors, which are involved in fast synaptic transmission and play a role in learning and memory.[2][13]

Pharmacokinetics

Coluracetam has a relatively short half-life, estimated to be around 2-3 hours. In animal studies, despite the compound being undetectable in the brain after 3 hours, the cognitive benefits were observed to persist, suggesting a lasting impact on the cholinergic system.[12] As a fat-soluble compound, it is recommended to be taken with a healthy fat source to aid absorption.[6]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, a representative methodology for assessing the efficacy of Coluracetam in an animal model of cognitive deficit can be summarized from published studies.[]

Objective: To assess the effect of Coluracetam on learning and memory in rats with a chemically-induced cholinergic deficit.

Model: Ethylcholine aziridinium (B1262131) (AF64A)-treated rats. AF64A is a neurotoxin that selectively destroys cholinergic neurons, creating a model of cognitive impairment.[]

Methodology:

-

Animal Subjects: Male Wistar rats are housed under standard laboratory conditions.

-

Induction of Deficit: A single intracerebroventricular (ICV) injection of the cholinergic neurotoxin AF64A is administered to induce a learning deficit. Control groups receive a saline injection.

-

Drug Administration: Coluracetam is administered orally (e.g., at doses of 1-10 mg/kg) for a predetermined period before behavioral testing.[2] A vehicle control group is also included.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of opaque water, using spatial cues. Latency to find the platform and path length are recorded over several days.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

-

-

Neurochemical Analysis: After behavioral testing, brain tissue (specifically the hippocampus) is collected. High-performance liquid chromatography (HPLC) may be used to measure levels of acetylcholine and choline to confirm the effects of the drug on the cholinergic system.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the performance of the Coluracetam-treated group against the AF64A-impaired and control groups.

Applications and Research Areas

Coluracetam has been investigated for several potential therapeutic applications:

-

Cognitive Enhancement: Its primary application is as a nootropic to improve memory, learning, and focus.[4][14]

-

Alzheimer's Disease: Though initial trials were unsuccessful, its mechanism of action remains relevant for conditions involving cholinergic decline.[1][12]

-

Major Depressive Disorder (MDD) & Generalized Anxiety Disorder (GAD): Phase IIa clinical trials suggested potential efficacy for patients with comorbid MDD and GAD who were unresponsive to standard antidepressants.[1]

-

Neuroprotection: Studies have shown it may protect neurons from glutamate (B1630785) toxicity and other harmful substances.[12]

-

Retinal and Optic Nerve Injury: There is some evidence suggesting potential use in preventing and treating ischemic retinopathy and nerve injury.[1][6]

Safety and Toxicology

Coluracetam is generally considered well-tolerated and non-toxic in short-term studies, though long-term safety data in humans is lacking.[6][15]

| Parameter | Information | Reference |

| General Safety | Considered well-tolerated and non-toxic in limited studies. | [6][15] |

| Common Side Effects | Fatigue, headaches, anxiety, nervousness, nausea. Often associated with high doses or insufficient choline intake. | [6][12] |

| Long-term Effects | Not scientifically studied; long-term safety profile is unknown. | [3][15] |

| Drug Interactions | May interact with anticholinergic and cholinergic drugs. | [15] |

| Legal Status | Not FDA approved in the US. Legal status varies by country. | [1][15] |

It is crucial to note that much of the available information is from animal studies and anecdotal reports, with a limited number of human clinical trials having been published.[15][16]

References

- 1. Coluracetam - Wikipedia [en.wikipedia.org]

- 2. brcrecovery.com [brcrecovery.com]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nootropicsexpert.com [nootropicsexpert.com]

- 7. Buy Coluracetam Powder | Nootropic Source [nootropicsource.com]

- 8. Coluracetam BP EP USP CAS 135463-81-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. everychem.com [everychem.com]

- 11. nbinno.com [nbinno.com]

- 12. Coluracetam - NutraPedia [nutrahacker.com]

- 13. sonwuapi.com [sonwuapi.com]

- 14. nbinno.com [nbinno.com]

- 15. yourinception.com [yourinception.com]

- 16. clinmedjournals.org [clinmedjournals.org]

The Multifaceted Biological Activities of 2-Methyl-2-Phenylpropanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methyl-2-phenylpropanoic acid represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their significant pharmacological effects, including anti-inflammatory, antihistaminic, lipid-lowering, antibacterial, and emerging anticancer and anticonvulsant properties. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways.

Core Biological Activities

The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets. The primary activities explored in this guide are:

-

Anti-inflammatory and Analgesic Activity: Primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

-

Antihistamine Activity: Achieved by antagonizing the histamine (B1213489) H1 receptor.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Modulating lipid and glucose metabolism.

-

Antibacterial Activity: Demonstrating efficacy against various bacterial strains.

-

Anticancer and Anticonvulsant Activities: Emerging areas of investigation for this class of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound Reference | Target | IC50 (µM) |

| 6h | COX-1 | 1.76[1] |

| COX-2 | 2.96[1] | |

| 6l | COX-1 | 1.40[1] |

| COX-2 | 2.34[1] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound Reference | E. coli (ATCC 35218) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | L. monocytogenes (ATCC 1911) MIC (µg/mL) |

| 6d | 6.25[2] | >100 | 12.5[2] |

| 6h | 6.25[2] | 12.5[2] | 6.25[2] |

| 6l | 6.25[2] | 6.25[2] | 6.25[2] |

| 6m | 6.25[2] | 25 | 12.5[2] |

| Chloramphenicol (Reference) | 6.25[2] | 25 | 12.5[2] |

Table 3: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

| Compound Reference | Target | EC50 / IC50 (nM) |

| 25a (GW590735) | PPARα | EC50 = 4[3] |

| LY518674 | PPARα | IC50 ≈ 24[4] |

Table 4: Histamine H1 Receptor Binding Affinity

| Compound | Target | Ki (nM) |

| Bilastine | Histamine H1 Receptor | 1.92 ± 0.08[2] |

| Carebastine | Histamine H1 Receptor | 27 ± 4[3] |

Note on Anticancer and Anticonvulsant Data: While literature suggests that arylpropionic acid derivatives possess potential anticancer and anticonvulsant activities, specific quantitative data (e.g., IC50 values against cancer cell lines or ED50 values in seizure models) for this compound derivatives were not prominently available in the reviewed literature. Further research is required to quantify these activities for this specific subclass.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are rooted in their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key mechanisms.

Cyclooxygenase (COX) Inhibition Pathway

Derivatives with anti-inflammatory properties act by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. This inhibition reduces the production of pro-inflammatory mediators.

Histamine H1 Receptor Antagonism

Antihistaminic derivatives competitively block the histamine H1 receptor, a G-protein coupled receptor (GPCR). This prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Certain derivatives act as agonists for PPARα, a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation, thereby lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in DMSO

-

96-well microplate

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection or LC-MS/MS system

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

-

Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Incubation: Add the diluted test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compounds

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Histamine H1 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor using a radioligand competition assay.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor

-

Radioligand (e.g., [³H]-mepyramine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin)

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound in the assay buffer.

-

Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, add a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PPARα Transactivation Assay

This assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene.

-

Materials:

-

Host cells (e.g., HEK293T, COS-1)

-

Expression plasmid for full-length human PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Test compounds and a known PPARα agonist (e.g., GW7647)

-

Luciferase assay system

-

-

Procedure:

-

Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds or the reference agonist.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The derivatives of this compound are a promising class of pharmacologically active molecules with a diverse range of biological activities. Their established efficacy as anti-inflammatory agents, antihistamines, and PPARα agonists, coupled with their emerging potential in oncology, neurology, and infectious diseases, highlights their significance in drug discovery. This technical guide provides a foundational resource for researchers, offering a consolidated view of their quantitative activities, mechanisms of action, and the experimental methodologies required for their evaluation. Further exploration of the structure-activity relationships within this chemical scaffold is warranted to optimize their therapeutic potential and develop novel drug candidates with enhanced efficacy and safety profiles.

References

The Central Scaffold: A Technical Guide to the Therapeutic Potential of 2-Methyl-2-Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-methyl-2-phenylpropanoic acid, a key chemical scaffold in modern pharmacotherapy. While not a therapeutic agent in its own right, its structural motif is central to the development of potent and selective second-generation antihistamines. This document details the therapeutic applications of its derivatives, focusing on their mechanism of action as H1 receptor antagonists. It summarizes available toxicological and metabolic data for the core compound and its analogues, presents detailed experimental protocols for synthesis and biological evaluation, and visualizes key pathways and workflows to support further research and development in the field of allergy and inflammatory diseases.

Introduction: A Building Block for Advanced Therapeutics

This compound is an organic compound recognized primarily as a crucial synthetic intermediate in the pharmaceutical industry.[1] Its molecular structure provides a versatile backbone for the creation of more complex, biologically active molecules. The principal therapeutic relevance of this acid lies in its role as a precursor to a class of potent and selective H1 antihistamine agents, including widely used drugs such as bilastine (B1667067) and fexofenadine.[1][2][3][4] This guide will explore the therapeutic applications derived from this core structure, its metabolic fate, and the methodologies used to evaluate the compounds it helps create.

Therapeutic Applications of Derivatives: H1 Receptor Antagonism

The primary therapeutic value of the this compound scaffold is realized in its derivatives, which are designed to act as potent and selective antagonists of the histamine (B1213489) H1 receptor.[2][3] These second-generation antihistamines are indicated for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria.

Mechanism of Action

Derivatives of this compound function as inverse agonists of the histamine H1 receptor. By binding to the receptor, they stabilize its inactive conformation, thereby preventing the downstream signaling cascade typically initiated by histamine binding. This action blocks the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and sensory nerve stimulation. Notably, these derivatives exhibit high selectivity for the H1 receptor, avoiding interaction with other pharmaceutical receptors even at higher doses, which contributes to a favorable safety profile.[2][3]

Quantitative Data Summary

While quantitative data on the direct biological activity of this compound is scarce, extensive data exists for its therapeutic derivatives. Toxicological data for the parent acid is also available.

Table 1: H1 Receptor Binding Affinity of Bilastine (A Key Derivative)

| Compound | Receptor Configuration | Ki (nM) |

| Bilastine | Wild-Type H1 Receptor | 1.92 ± 0.08[1] |

| Bilastine | K179A Mutant H1 Receptor | 5.20 ± 1.18[1] |

| Bilastine | K191A Mutant H1 Receptor | 2.57 ± 0.16[1] |

| Bilastine | K179A + K191A Double Mutant | 7.96 ± 0.76[1] |

| Ki (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity. |

Table 2: Toxicological Profile of this compound

| Parameter | Species | Value | Classification | Reference |

| Acute Oral LD50 | Rat | ~2793 mg/kg | Not Classified | [5] |

| Skin Irritation | - | Causes skin irritation | GHS Category 2 | [5][6] |

| Eye Irritation | - | Causes serious eye irritation | GHS Category 2A | [5][6] |

| Respiratory Irritation | - | May cause respiratory irritation | GHS STOT SE 3 | [5][6] |

| LD50 (Lethal Dose, 50%): The dose required to kill half the members of a tested population. |

Metabolic Pathways

In vivo studies on the closely related analogue, 2-phenylpropionic acid (2-PPA), provide a model for the metabolic activation of this class of compounds in rats. Two primary pathways are implicated: the formation of a reactive coenzyme A thioester (acyl-CoA) and the formation of an acyl glucuronide.[7][8] Research suggests that the acyl-CoA pathway is the more significant contributor to the formation of covalent protein adducts in vivo.[7][8]

Experimental Protocols

Synthesis of Methyl 2-Methyl-2-phenylpropanoate

This protocol describes the Fischer-Speier esterification, a common method for synthesizing the methyl ester of this compound, a direct precursor in many pharmaceutical syntheses.[1]

-

Objective: To synthesize Methyl 2-methyl-2-phenylpropanoate from this compound.

-

Reactants:

-

This compound

-

Methanol (B129727) (in excess, serving as both reactant and solvent)

-

-

Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure:

-

A mixture of this compound and an excess of methanol is prepared in a round-bottom flask.[1]

-

The acid catalyst is added to the mixture.

-

The reaction is conducted under reflux conditions to increase the reaction rate. The excess methanol helps drive the reaction equilibrium towards the formation of the ester.[1]

-

Upon completion, the reaction is worked up by neutralizing the acid catalyst, removing excess methanol via distillation, and purifying the resulting ester, typically through extraction and distillation.

-

Histamine H1 Receptor Binding Assay

This in vitro assay is fundamental for determining the affinity of a test compound (e.g., a derivative of this compound) for the H1 receptor.[1]

-

Objective: To determine the Ki or IC50 value of a test compound for the H1 receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the H1 receptor.

-

Materials:

-

Radiolabeled ligand (e.g., [³H]-mepyramine)

-

Source of H1 receptors (e.g., membranes from CHO cells expressing the human H1 receptor)

-

Test compound at various concentrations

-

Incubation buffer

-

Scintillation counter

-

-

Procedure:

-

The H1 receptor source is incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound.

-

A parallel incubation is performed with an excess of a known non-radiolabeled H1 antagonist to determine non-specific binding.

-

The reaction is allowed to reach equilibrium.

-

The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be derived from the IC50 using the Cheng-Prusoff equation.

-

Conclusion and Future Outlook

This compound stands as a testament to the importance of foundational scaffolds in drug discovery. While its direct therapeutic applications are not documented, its central role in the architecture of highly successful H1 antihistamines is undisputed. The favorable safety and selectivity profile of these derivatives underscore the value of this particular structural motif. Future research may focus on leveraging this scaffold to develop novel therapeutics targeting other receptors or enzymes, or to refine the pharmacokinetic and pharmacodynamic properties of existing drug classes. The metabolic and toxicological data available for the core acid provide a valuable baseline for the safety assessment of any new derivatives. Continued exploration of this chemical space holds promise for the development of next-generation therapies for allergic and inflammatory conditions.

References

- 1. Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 [benchchem.com]

- 2. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 3. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 4. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. capotchem.com [capotchem.com]

- 7. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Review of 2-Methyl-2-Phenylpropanoic Acid: Synthesis, Properties, and Pharmaceutical Applications

Abstract

2-Methyl-2-phenylpropanoic acid, also known as 2-phenylisobutyric acid, is a vital carboxylic acid derivative widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a quaternary carbon center adjacent to a phenyl group, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and its significant role in the development of prominent antiallergic and antihistamine agents. The document summarizes quantitative data in structured tables, provides detailed experimental protocols, and illustrates key synthetic and application pathways through diagrams for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Information

This compound is a white to yellowish crystalline solid at room temperature.[1] It is characterized by its insolubility in water and its classification as an irritant to the eyes, skin, and respiratory system.[2][3] Proper handling procedures, including the use of personal protective equipment, are recommended.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 826-55-1 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3][4] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Phenylisobutyric acid, α,α-Dimethylphenylacetic acid | [1][3][5] |

| Appearance | White to Yellowish crystalline solid | [1][4] |

| Melting Point | 80-82 °C | [2][6] |

| Boiling Point | 146.5 °C | [2][6] |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Solubility | Insoluble in water.[2][6] | [2][6] |

| Storage | Sealed in a dry environment at room temperature.[6] | [6] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements | References |

| Irritating to eyes, respiratory system, and skin.[2] | H315: Causes skin irritation; H319: Causes serious eye irritation.[3] | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362 | [3][5] |

Synthesis and Manufacturing

This compound is a crucial synthetic intermediate. Its synthesis is often linked with its corresponding methyl ester, methyl 2-methyl-2-phenylpropanoate, which serves as both a precursor and a derivative in various chemical processes. The acid can be esterified to form the ester, or the ester can be hydrolyzed to yield the acid. A common and well-documented approach involves the methylation of a simpler precursor, methyl 2-phenylpropionate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Methyl-2-phenylpropanoate via Alkylation [7]

This procedure details the methylation of methyl 2-phenylpropionate using a strong base.

-

Preparation of LDA: In a flame-dried, round-bottom flask under an argon atmosphere, a solution of diisopropylamine (B44863) (89.6 mmol) in anhydrous THF (200 ml) is cooled to -30°C. n-Butyllithium in hexane (B92381) (86.4 mmol) is added dropwise, and the mixture is stirred for 20 minutes.

-